m-Toluenesulfonyl fluoride

Catalog No.
S3341226
CAS No.
454-66-0
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Toluenesulfonyl fluoride

CAS Number

454-66-0

Product Name

m-Toluenesulfonyl fluoride

IUPAC Name

3-methylbenzenesulfonyl fluoride

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3

InChI Key

FLCUZUIABCLFMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)F

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)F
  • Protein digestion
  • Blood clotting
  • Immune function
  • Cell signaling

Function

m-TSF works by covalently modifying the serine residue in the active site of serine proteases. This modification inactivates the enzyme, preventing it from cleaving peptide bonds in its target proteins. By inhibiting serine proteases, m-TSF allows researchers to study their function in biological systems.

Here are some specific examples of how m-TSF is used in scientific research:

  • Isolating and purifying serine proteases: m-TSF can be used to identify and isolate serine proteases from cell lysates. This is because only serine proteases will be inhibited by m-TSF, while other types of proteases will remain active. Source: )
  • Studying the role of serine proteases in signal transduction pathways: m-TSF can be used to determine if a particular serine protease is involved in a specific signaling pathway. By inhibiting the protease, researchers can observe if the downstream effects of the pathway are blocked. Source:
  • Investigating the function of unknown proteins: If a researcher suspects that an unknown protein might be a serine protease, they can use m-TSF to see if it inhibits its activity. This can provide clues about the protein's function.

m-Toluenesulfonyl fluoride has the chemical formula C₇H₇FO₂S and is characterized by a sulfonyl fluoride functional group attached to a toluene ring at the meta position. It appears as a colorless to pale yellow liquid with a pungent odor. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .

  • Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides or sulfonate esters. For example:
    m Toluenesulfonyl fluoride+NucleophileSulfonamide+Fluoride\text{m Toluenesulfonyl fluoride}+\text{Nucleophile}\rightarrow \text{Sulfonamide}+\text{Fluoride}
  • Radical Reactions: Under certain conditions, m-toluenesulfonyl fluoride can generate sulfonyl radicals that can further react with alkenes to form vinyl sulfones .
  • Electrophilic Activation: The compound can be activated by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which enhances its reactivity towards nucleophiles .

While m-toluenesulfonyl fluoride itself may not exhibit significant biological activity, its derivatives and the products formed from its reactions often display pharmacological properties. For instance, sulfonamides derived from m-toluenesulfonyl fluoride are known for their antibacterial activity. Additionally, compounds containing sulfonyl groups are frequently investigated for their potential in drug development due to their ability to modulate biological targets .

Several methods exist for synthesizing m-toluenesulfonyl fluoride:

  • Direct Fluorination: This method involves the fluorination of m-toluenesulfonyl chloride using fluoride sources like potassium fluoride or other fluorinating agents under controlled conditions .
  • Phase Transfer Catalysis: This technique employs phase transfer catalysts to facilitate the reaction between m-toluenesulfonyl chloride and fluoride sources in a biphasic system .
  • Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing sulfonyl fluorides, including m-toluenesulfonyl fluoride, showcasing improved efficiency and selectivity .

m-Toluenesulfonyl fluoride is widely used in various applications:

  • Organic Synthesis: It serves as a reagent for the preparation of sulfonamides and tosylates from alcohols and amines.
  • Pharmaceuticals: Its derivatives are used in drug development due to their ability to modify biological activity.
  • Chemical Intermediates: It acts as an intermediate in synthesizing other sulfonyl-containing compounds used in agrochemicals and fine chemicals .

Interaction studies involving m-toluenesulfonyl fluoride focus on its reactivity with different nucleophiles. These studies reveal that the nature of the nucleophile significantly influences the reaction pathway—nucleophilic substitution predominates with stronger nucleophiles like amines, while radical pathways are favored with less reactive nucleophiles .

Several compounds exhibit similarities to m-toluenesulfonyl fluoride due to their structural features or functional groups. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
p-Toluenesulfonyl fluorideC₇H₇FO₂SSimilar reactivity but differs in substitution position (para)
4-Toluenesulfonyl chlorideC₇H₇ClO₂SContains chlorine instead of fluorine; used for tosylation reactions
Benzene sulfonyl chlorideC₆H₅ClO₂SLacks methyl group; used similarly but less versatile than tolunesulfonates

m-Toluenesulfonyl fluoride stands out due to its specific reactivity profile and applications in synthesizing biologically active compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

454-66-0

Wikipedia

M-Toluenesulfonyl fluoride

Dates

Modify: 2023-08-19

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